Cas no 101192-30-7 (Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate)
Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate Chemical and Physical Properties
Names and Identifiers
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- ETHYL BENZO[6,7]-4-OXO-4H-QUINOLIZINE-3-CARBOXLATE
- ethyl 1-oxobenzo[c]quinolizine-2-carboxylate
- 1-Oxo-1H-benzo[c]quinolizine-2-carboxylic Acid Ethyl Ester
- Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate
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- Inchi: 1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3
- InChI Key: YISZIUALHMRHMU-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)OCC)=CC=C2C=CC3C=CC=CC=3N21
Computed Properties
- Exact Mass: 267.09000
Experimental Properties
- Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 106-108°C
- Solubility: Very slightly soluble (0.27 g/l) (25 º C),
- PSA: 47.78000
- LogP: 2.62940
Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E899975-10mg |
Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate |
101192-30-7 | 10mg |
$167.00 | 2023-05-18 | ||
| TRC | E899975-100mg |
Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate |
101192-30-7 | 100mg |
$ 1200.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218402-10 mg |
Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate, |
101192-30-7 | 10mg |
¥2407.00 | 2023-05-31 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218402-10mg |
Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate, |
101192-30-7 | 10mg |
¥2407.00 | 2023-09-05 |
Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate
Recent Advances in the Study of Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate (CAS: 101192-30-7)
Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate (CAS: 101192-30-7) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing new insights into its utility in drug development. This research brief consolidates the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and future research directions.
The compound belongs to the quinolizine family, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate has been synthesized through various methods, with recent advancements focusing on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that enhances the scalability of production, making it more feasible for industrial applications.
Pharmacological investigations have revealed that Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate exhibits promising activity against several cancer cell lines. In vitro studies demonstrated its ability to inhibit the proliferation of breast and lung cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. These findings suggest its potential as a lead compound for developing new anticancer agents. Further mechanistic studies are underway to elucidate its precise molecular targets and optimize its efficacy.
In addition to its anticancer properties, recent research has explored its antimicrobial potential. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its effectiveness against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique structure allows it to disrupt bacterial cell wall synthesis, offering a new avenue for addressing antibiotic resistance. However, further in vivo studies are needed to validate these findings and assess its safety profile.
Despite these promising results, challenges remain in the development of Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinical applications.
In conclusion, Ethyl Benzo6,7-4-oxo-4H-quinolizine-3-carboxlate (CAS: 101192-30-7) represents a promising candidate for drug development, with demonstrated activities in cancer and antimicrobial research. Continued exploration of its synthetic pathways, biological mechanisms, and therapeutic potential will be critical for advancing its application in medicine. Future studies should focus on optimizing its pharmacological properties and conducting rigorous preclinical evaluations to pave the way for clinical trials.
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